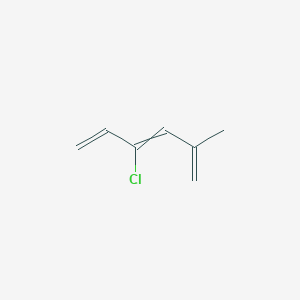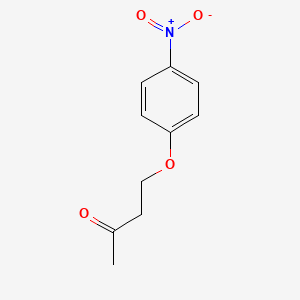
5-chloro-3-phenyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-phenyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and a phenyl group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-phenyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
5-chloro-3-phenyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-phenyl-1H-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions result in its antimicrobial, anticancer, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-phenylquinoline: Lacks the chlorine atom at the 5th position.
5-chloroquinoline: Lacks the phenyl group at the 3rd position.
3-phenylquinolin-2-one: Lacks the chlorine atom at the 5th position.
Uniqueness
The presence of both the chlorine atom at the 5th position and the phenyl group at the 3rd position makes 5-chloro-3-phenyl-1H-quinolin-2-one unique. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
59412-06-5 |
|---|---|
Fórmula molecular |
C15H10ClNO |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
5-chloro-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-11(15(18)17-14)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Clave InChI |
PVTKFMMRASTJEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



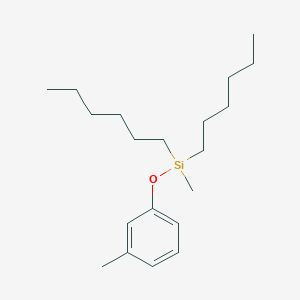
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
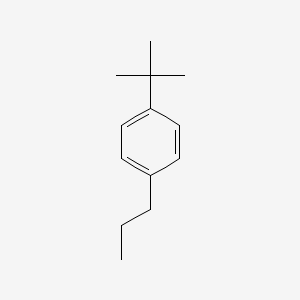
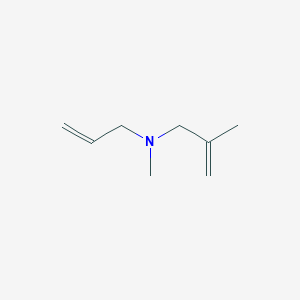
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
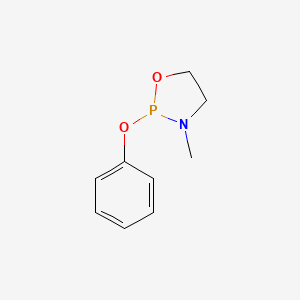
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
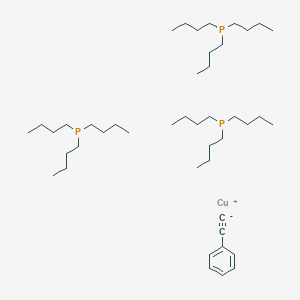

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
